molecular formula C16H17NO4S B2518486 Methyl 2-(4-isopropoxybenzamido)thiophene-3-carboxylate CAS No. 896680-29-8

Methyl 2-(4-isopropoxybenzamido)thiophene-3-carboxylate

Cat. No.: B2518486
CAS No.: 896680-29-8
M. Wt: 319.38
InChI Key: WHOFVFCICVAANU-UHFFFAOYSA-N
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Description

Methyl 2-(4-isopropoxybenzamido)thiophene-3-carboxylate is a thiophene-based compound featuring a 4-isopropoxy-substituted benzamido group at the 2-position and a methyl ester at the 3-position of the thiophene ring. Thiophene derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their aromaticity, stability, and tunable substituent effects .

Properties

IUPAC Name

methyl 2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-10(2)21-12-6-4-11(5-7-12)14(18)17-15-13(8-9-22-15)16(19)20-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOFVFCICVAANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-isopropoxybenzamido)thiophene-3-carboxylate can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table summarizes key structural differences and similarities among methyl 2-(4-isopropoxybenzamido)thiophene-3-carboxylate and related compounds:

Compound Name Substituents on Benzamido Group Ester Group Additional Features Key Properties/Applications References
This compound (Target) 4-isopropoxy Methyl Thiophene core Hypothesized intermediate/agrochemical N/A
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) 4-hydroxyphenyl Ethyl Tetrahydrobenzo ring, oxoethyl Low yield (22%), Petasis reaction
Ethyl 2-(4-chlorobenzamido)-4-(2-methylpropyl)thiophene-3-carboxylate 4-chloro Ethyl 2-methylpropyl substituent Increased lipophilicity
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Triazine-linked sulfonylurea Methyl Sulfonylurea herbicide backbone Herbicide (metsulfuron methyl ester)
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Acetamido Diethyl Dual ester groups, methyl substituent Crystal structure reported

Crystallographic and Spectroscopic Data

  • Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate () : X-ray crystallography confirms planar thiophene rings and hydrogen-bonding networks involving acetamido and ester groups, which stabilize the crystal lattice. Similar interactions are expected in the target compound .
  • Compound 6o () : HRMS-ESI and NMR data validate its structure, highlighting the utility of these techniques for characterizing complex thiophene derivatives .

Key Research Findings and Implications

Substituent-Driven Reactivity : Electron-withdrawing groups (e.g., chloro in ) enhance electrophilic substitution rates on the thiophene ring, whereas bulky groups (e.g., isopropoxy in the target compound) may hinder reactivity but improve target specificity .

Agrochemical vs.

Synthetic Challenges : Low yields in (22%) underscore the difficulty of synthesizing tetrahydrobenzo-thiophene hybrids, emphasizing the need for optimized catalysts or alternative routes for analogous compounds .

Biological Activity

Methyl 2-(4-isopropoxybenzamido)thiophene-3-carboxylate (CAS No. 896680-29-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its diverse biological properties. The presence of the isopropoxy group and the carboxylate functionality contributes to its chemical reactivity and interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H17N1O3S
Molecular Weight281.36 g/mol
CAS Number896680-29-8

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Interaction with various receptors can modulate signaling pathways, potentially affecting cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Initial findings suggest it may inhibit the growth of Gram-positive bacteria, although further studies are required to determine its spectrum of activity.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects of this compound on human breast cancer cells (MCF-7).
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound for 24, 48, and 72 hours.
    • Results : Significant reductions in cell viability were observed at higher concentrations, with IC50 values indicating potent cytotoxicity.
  • Antimicrobial Evaluation :
    • Objective : To assess the antibacterial activity against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed to test different concentrations of the compound.
    • Results : The compound exhibited a zone of inhibition, suggesting potential as an antibacterial agent.

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